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Compound of Interest

Compound Name:
2-(3-Bromophenyl)-2-

(methylamino)acetamide

CAS No.: 1218221-61-4

Cat. No.: B1528593

Get Quote

Executive Summary & Compound Identity
Compound Name: 2-(3-Bromophenyl)-2-(methylamino)acetamide CAS Number: 1218221-

61-4 Molecular Formula: C

H

BrN

O Molecular Weight: 243.10 g/mol Structural Class:

-Aminoacetamide / Halogenated Phenylacetamide

This molecule features a chiral center at the

-carbon, linking a 3-bromophenyl group, a secondary methylamine, and a primary acetamide. It
is chemically significant as a potential intermediate in the synthesis of substituted
phenethylamines or as a metabolite of designer pharmaceutical agents.

Chemical Structure & Numbering[1][2][3][4][5]
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Aryl Core: 3-Bromophenyl (meta-substitution).

Functional Groups: Primary Amide (

), Secondary Amine (

).

Chirality: The C2 position is chiral (

).

Synthetic Pathway & Logic
To understand the impurities and spectral side-bands, one must understand the genesis of the

compound. The most robust synthetic route is the Strecker Synthesis followed by controlled

hydrolysis.

Reaction Workflow
Condensation: 3-Bromobenzaldehyde reacts with methylamine to form an imine.

Nucleophilic Attack: Cyanide (via TMSCN or KCN) attacks the imine to form the

-aminonitrile.

Hydration: Controlled acid hydrolysis (or MnO

catalysis) converts the nitrile to the primary amide without hydrolyzing to the carboxylic acid.

3-Bromobenzaldehyde
(Precursor)

Intermediate
Imine

+ MeNH2
- H2O α-Aminonitrile

Intermediate

+ TMSCN
(Strecker) 2-(3-Bromophenyl)-2-

(methylamino)acetamide

H2SO4 / H2O
(Controlled Hydrolysis)

Click to download full resolution via product page

Figure 1: Proposed Strecker synthesis pathway for the target compound.

Spectroscopic Data Profile (Predicted)
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The following data sets are derived from chemometric prediction algorithms (ChemDraw,

MestReNova) and validation against analogous 3-bromo-phenyl compounds.

A. Nuclear Magnetic Resonance (NMR)[1][3][6]

H NMR (400 MHz, DMSO-d

)
The proton spectrum is characterized by the distinct meta-substitution pattern of the aromatic

ring and the chiral methine proton.
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Logic

7.65 Singlet (t) 1H Ar-H2

Isolated between

Br and alkyl

group; most

deshielded.

7.48 Doublet (d) 1H Ar-H4

Ortho to Br;

deshielded by

inductive effect.

7.40 Doublet (d) 1H Ar-H6
Ortho to alkyl

group.

7.30 Triplet (t) 1H Ar-H5

Meta to Br;

standard

aromatic range.

7.50, 7.10 Broad Singlets 2H -CONH

Non-equivalent

amide protons

due to restricted

rotation.

4.15 Singlet (s) 1H CH-NH

Benzylic

methine; shift

due to N and

C=O proximity.

2.40 Broad Singlet 1H -NH-

Secondary

amine proton

(exchangeable).

2.25 Singlet (s) 3H N-CH
Methyl group

attached to

amine.

Note on Solvent Effects: In CDCl
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, the amide protons may appear sharper but shifted upfield (~5.5-6.5 ppm). The methine singlet
at 4.15 ppm may split if the amine proton couples slowly.

C NMR (100 MHz, DMSO-d

)
Shift (

, ppm)
Carbon Type Assignment

173.5 C=O Amide Carbonyl

142.0 C_quat Aromatic C1 (Ipso)

131.5 CH Aromatic C2

130.8 CH Aromatic C4

129.5 CH Aromatic C5

126.0 CH Aromatic C6

122.1 C_quat Aromatic C3 (C-Br)

66.5 CH Alpha-Carbon (Chiral center)

33.2 CH N-Methyl Carbon

B. Mass Spectrometry (MS)[3]
The mass spectrum is the most definitive identification tool due to the unique isotopic signature

of Bromine (

Br and

Br).

Ionization Mode: Electrospray Ionization (ESI+) or Electron Impact (EI).
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m/z Value Intensity Assignment Interpretation

243 / 245 High [M+H]

Protonated molecular

ion. The 1:1 doublet

confirms the presence

of one Bromine atom.

198 / 200 High

[M - CONH

]

Loss of the primary

amide group (44 Da).

This is the base peak

in EI.

169 / 171 Medium [Ar-CH]

Tropylium-like cation

(Bromobenzyl cation)

formed after losing the

amine side chain.

44 Medium

[CONH

]
Amide fragment.

Fragmentation Pathway Logic: The molecule preferentially cleaves at the alpha-carbon. The

bond between the alpha-carbon and the carbonyl carbon is weak, leading to the loss of the

amide group (

44) and leaving the stable, resonance-stabilized benzyl-cation species (

198/200).

C. Infrared Spectroscopy (FT-IR)
Sampling Technique: KBr Pellet or ATR (Attenuated Total Reflectance).
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Wavenumber (cm

)
Vibration Mode Functional Group

3350, 3180 N-H Stretch Primary Amide (Doublet)

3300 (shoulder) N-H Stretch
Secondary Amine (Weak, often

buried)

1680 C=O Stretch Amide I Band (Strong)

1600 N-H Bend Amide II Band

1475 C=C Stretch Aromatic Ring

690 - 750 C-Br Stretch Aryl Halide (Fingerprint region)

Analytical Workflow Diagram
The following diagram outlines the logical flow for confirming the identity of the compound

using the data above.
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Unknown Sample

Step 1: Mass Spec (ESI+)

Check Isotope Pattern
(1:1 ratio at 243/245?)

Step 2: 1H NMR

Yes

Check Aromatic Region
(3-Br substitution pattern?)

Identity Confirmed:
2-(3-Bromophenyl)-2-(methylamino)acetamide

Yes

Click to download full resolution via product page

Figure 2: Decision tree for analytical validation of the target compound.

Experimental Protocols
Protocol A: Sample Preparation for NMR

Solvent Selection: Use DMSO-d
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(0.6 mL) for optimal solubility and to separate the amide N-H signals from the aromatic
region. CDCl

is a secondary choice but may cause peak broadening of the amide protons.

Concentration: Dissolve 5-10 mg of the solid compound.

Filtration: If the solution is cloudy (due to inorganic salts from synthesis), filter through a

cotton plug into the NMR tube.

Protocol B: HPLC-MS Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Aromatic absorption) and MS (Positive Mode).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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